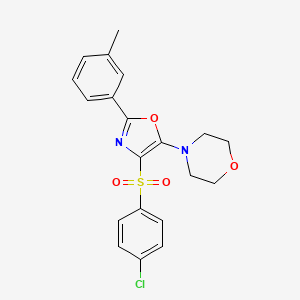
4-(4-((4-Chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((4-Chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a useful research compound. Its molecular formula is C20H19ClN2O4S and its molecular weight is 418.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study by Rao et al. (2014) designed a five-step procedure for synthesizing novel sulfur-containing 1,2,4-triazole derivatives starting from 4-Chlorophenol and Ethylbromoacetate. These compounds demonstrated significant antimicrobial activity against selected bacteria and fungi, indicating the potential of such structures in developing new antimicrobial agents Rao et al., 2014.
Catalytic Applications
The oxorhenium(V) complexes synthesized with phenolate-oxazoline ligands showed varied O-atom-transfer reactivity, demonstrating the influence of ligand structure on catalytic activity. Such findings have implications for the design of catalysts with specific reactivities and the development of greener chemical processes Schachner et al., 2014.
Novel Organic Syntheses
Research by Yasaei et al. (2019) explored palladium-catalyzed reactions involving isocyanides, leading to the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides. This study not only expands the utility of isocyanide reactions but also illustrates the versatility of oxazoline compounds in complex organic syntheses Yasaei et al., 2019.
Antibacterial and Antifungal Properties
Oliveira et al. (2015) investigated the antimicrobial properties of 4-(Phenylsulfonyl) morpholine, indicating its potential in treating diseases caused by microorganisms. This compound exhibited modulating activity against multi-resistant strains of bacteria and fungi, suggesting its role in enhancing the effectiveness of existing antimicrobial agents Oliveira et al., 2015.
Acaricidal/Insecticidal Activity
Yu et al. (2016) designed and synthesized a series of oxazolines containing sulfone/sulfoxide groups with potential as chitin synthesis inhibitors. These compounds displayed significant acaricidal and insecticidal activities, pointing to their potential application in agricultural pest control Yu et al., 2016.
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-14-3-2-4-15(13-14)18-22-19(20(27-18)23-9-11-26-12-10-23)28(24,25)17-7-5-16(21)6-8-17/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAKBDWXLROCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
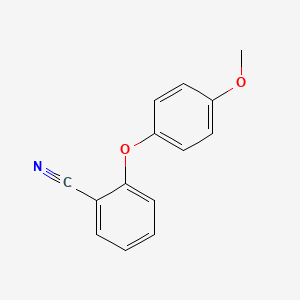
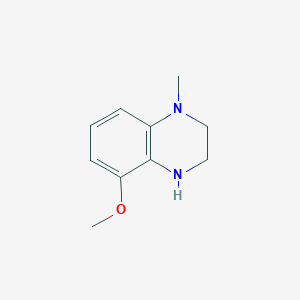
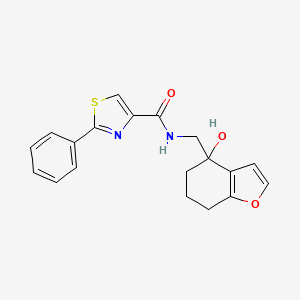
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide](/img/structure/B2713905.png)
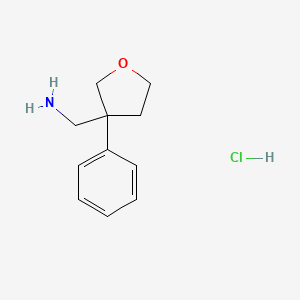
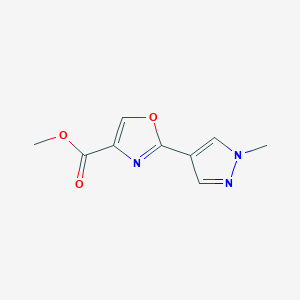
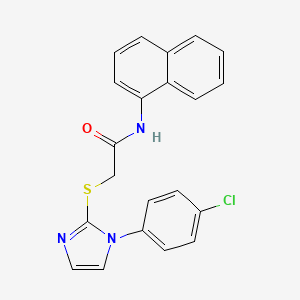
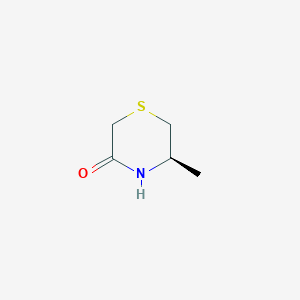

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2713917.png)
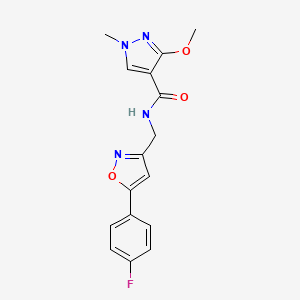
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2713923.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B2713925.png)
